3-(2-Isopropoxyphenyl)propanoic acid
Description
3-(2-Isopropoxyphenyl)propanoic acid is a carboxylic acid derivative featuring a phenyl ring substituted with an isopropoxy group (-OCH(CH₃)₂) at the 2-position and a propanoic acid side chain at the 3-position. The isopropoxy group contributes to increased lipophilicity compared to hydroxyl or amino-substituted analogs, which may influence solubility, bioavailability, and metabolic stability.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-11-6-4-3-5-10(11)7-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
HZWMSYMZRPYLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropoxybenzaldehyde and malonic acid.
Reaction Conditions: The key reaction involves a Knoevenagel condensation between 2-isopropoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to form the intermediate product.
Cyclization and Hydrolysis: The intermediate undergoes cyclization followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(2-Isopropoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A. Substituent Position and Electronic Effects
- 3-(3-Isopropoxyphenyl)propanoic acid (CAS 1057602-08-0, ): The isopropoxy group at the phenyl ring’s 3-position alters electronic distribution compared to the 2-isopropoxy isomer.
- 3-(3′-Hydroxyphenyl)propanoic acid (): A hydroxyl group at the 3′-position increases polarity and hydrogen-bonding capacity, improving water solubility but reducing lipophilicity. This compound is a microbial catabolite of dietary polyphenols, linked to antioxidant activity .
- These derivatives exhibit anticancer and antimicrobial activities, with substituent-dependent efficacy (e.g., compound 20 showed IC₅₀ values in A549 lung cancer cells) .
Table 1: Physicochemical and Structural Properties
| Compound | Substituent Position/Group | Molecular Weight | Key Properties |
|---|---|---|---|
| 3-(2-Isopropoxyphenyl)propanoic acid | 2-OCH(CH₃)₂ | 208.25* | High lipophilicity, moderate solubility |
| 3-(3-Isopropoxyphenyl)propanoic acid | 3-OCH(CH₃)₂ | 208.25 | Similar lipophilicity, steric effects reduced |
| 3-(3′-Hydroxyphenyl)propanoic acid | 3′-OH | 166.17 | High polarity, antioxidant activity |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 4-NH-C₆H₄-OH | 195.20 | Enhanced H-bonding, anticancer activity |
*Calculated based on .
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